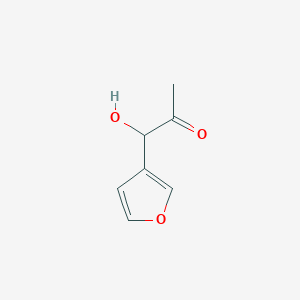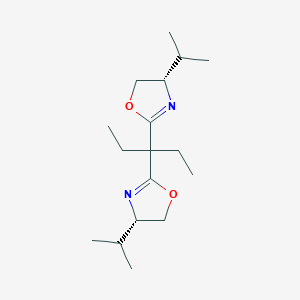
(4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline)
Overview
Description
(4S,4’S)-(-)-2,2’-(3-Pentylidene)bis(4-isopropyloxazoline) is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions. It is particularly valuable in the field of organic chemistry for the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-(-)-2,2’-(3-Pentylidene)bis(4-isopropyloxazoline) typically involves the condensation of 4-isopropyloxazoline with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent oxidation. The reaction conditions often include refluxing the mixture in a suitable solvent, such as tetrahydrofuran or dichloromethane, for several hours.
Industrial Production Methods
On an industrial scale, the production of (4S,4’S)-(-)-2,2’-(3-Pentylidene)bis(4-isopropyloxazoline) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-(-)-2,2’-(3-Pentylidene)bis(4-isopropyloxazoline) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazoline rings into other nitrogen-containing heterocycles.
Substitution: The isopropyl groups on the oxazoline rings can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases, such as sodium hydride, and suitable electrophiles, such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
(4S,4’S)-(-)-2,2’-(3-Pentylidene)bis(4-isopropyloxazoline) has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (4S,4’S)-(-)-2,2’-(3-Pentylidene)bis(4-isopropyloxazoline) exerts its effects involves its ability to coordinate with metal ions, forming chiral metal complexes. These complexes can then catalyze various asymmetric reactions, such as hydrogenation, hydroformylation, and epoxidation. The chiral environment provided by the ligand induces enantioselectivity in the reaction products.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-(3-Methylidene)bis(4-isopropyloxazoline)
- (4S,4’S)-2,2’-(3-Ethylidene)bis(4-isopropyloxazoline)
- (4S,4’S)-2,2’-(3-Butylidene)bis(4-isopropyloxazoline)
Uniqueness
Compared to similar compounds, (4S,4’S)-(-)-2,2’-(3-Pentylidene)bis(4-isopropyloxazoline) offers unique properties in terms of steric and electronic effects. The pentylidene group provides a larger steric hindrance, which can enhance the enantioselectivity of catalytic reactions. Additionally, the electronic properties of the pentylidene group can influence the reactivity and stability of the metal complexes formed.
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[3-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-7-17(8-2,15-18-13(9-20-15)11(3)4)16-19-14(10-21-16)12(5)6/h11-14H,7-10H2,1-6H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJFQTUSLZLNOP-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC(CO1)C(C)C)C2=NC(CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@H](CO1)C(C)C)C2=N[C@H](CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446981 | |
| Record name | (4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160191-65-1 | |
| Record name | (4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


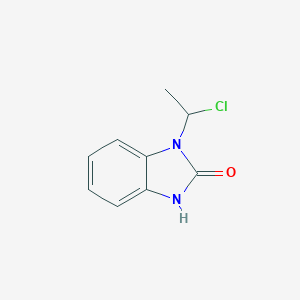
![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)
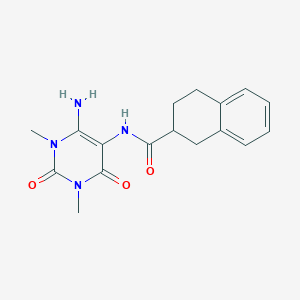
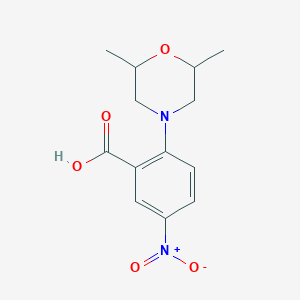
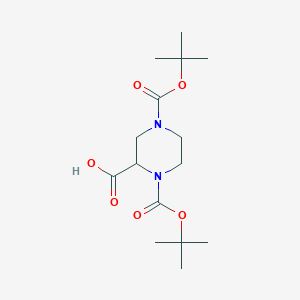
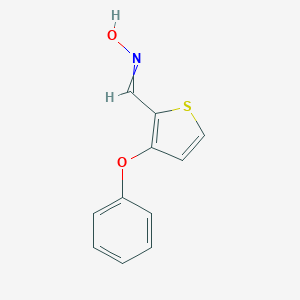
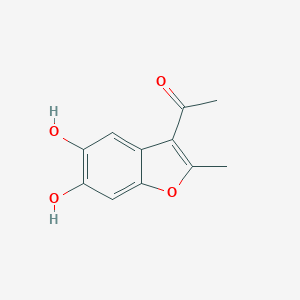

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde(9ci)](/img/structure/B64291.png)
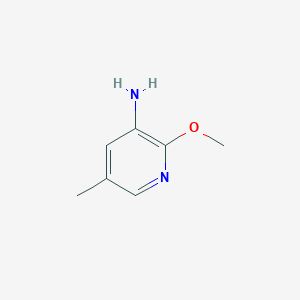
![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)
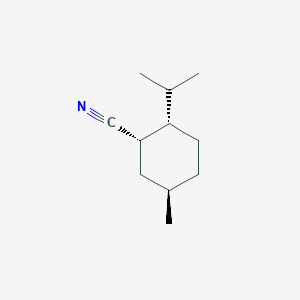
![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)
